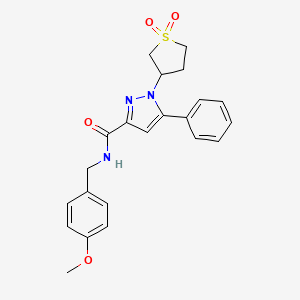

![molecular formula C12H17NO2 B2496968 4-[Butyl(methyl)amino]benzoic acid CAS No. 75681-64-0](/img/structure/B2496968.png)

4-[Butyl(methyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

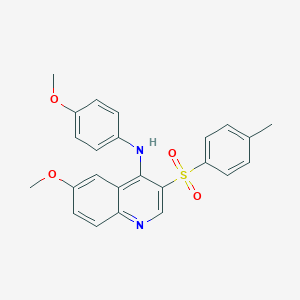

“4-[Butyl(methyl)amino]benzoic acid” is a chemical compound with the CAS Number: 75681-64-0 . It has a molecular weight of 207.27 . It is usually found in the form of a powder .

Molecular Structure Analysis

The InChI Code for “4-[Butyl(methyl)amino]benzoic acid” is1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) . The InChI key is MVQQSIJJJGMLEG-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

PAMBA derivatives have demonstrated promising antimicrobial effects. Researchers have synthesized Schiff bases by combining PAMBA with various aromatic aldehydes, such as salicylaldehydes and 5-nitrofurfural. These compounds exhibit antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM. Additionally, they possess moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent antifungal properties (MIC ≥ 7.81 µM) against a broad spectrum of fungi .

Cytotoxicity in Cancer Cells

Certain PAMBA Schiff bases display notable cytotoxicity against cancer cells. For instance, they exhibit an inhibitory effect on the HepG2 cell line, with an IC50 value of ≥ 15.0 µM. These findings suggest potential applications in cancer therapy .

Synthesis of Cobalt Carboxy Phosphonates

PAMBA can be employed in the synthesis of cobalt carboxy phosphonates. These compounds have relevance in materials science and catalysis .

Impact on Soil Microbial Communities

Studies have explored how PAMBA affects soil microbial communities. It is hypothesized that PAMBA, along with other benzoic acid derivatives, influences the tobacco metabolome by altering soil microbial composition. This impact on functional strains may ultimately affect tobacco growth, development, and leaf quality .

Membrane Trafficking of Mutant CFTR Chloride Channels

PAMBA contributes to the synthesis of Apoptozole (Az), a compound that promotes membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. This has implications for cystic fibrosis research .

Tuning Bioactivities via Aldehyde Derivatization

The choice of aldehyde for PAMBA derivatization allows researchers to fine-tune specific activities. By modifying the aldehyde moiety, scientists can obtain derivatives with varying bioactivities, making PAMBA a versatile scaffold for drug development .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that 4-aminobenzoic acid (paba), a structurally similar compound, is an essential nutrient for many human pathogens . It’s also used as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

Mode of Action

It’s known that the modification of the amino group in paba can result in altered vitamin function in susceptible strains .

Biochemical Pathways

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Result of Action

It’s known that paba and its derivatives have exhibited various biological activities . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .

Action Environment

It’s known that the environment can affect the absorption and intracellular accumulation of paba via passive diffusion .

Propiedades

IUPAC Name |

4-[butyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQQSIJJJGMLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Butyl(methyl)amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

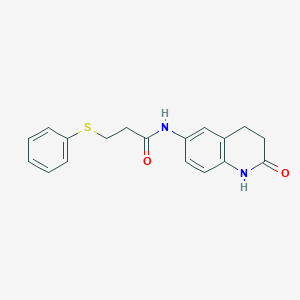

![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)

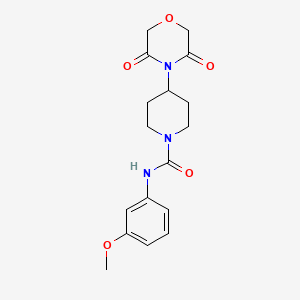

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)

![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)

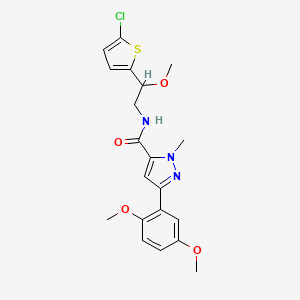

![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)

![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)